1-(Biphenyl-4-sulfonyl)-piperidine

Lipophilicity LogP Drug-likeness

1-(Biphenyl-4-sulfonyl)-piperidine (C₁₇H₁₉NO₂S; MW 301.4 g/mol) belongs to the N-arylsulfonylpiperidine class, characterized by a piperidine ring N-substituted with a biphenyl-4-sulfonyl group. The compound is formed by condensation of piperidine with biphenyl-4-sulfonyl chloride (CAS 1623-93-4), a precursor widely documented for its role in synthesizing anticancer agents, HDAC inhibitors, and HIF pathway inhibitors.

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
Cat. No. B5690897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Biphenyl-4-sulfonyl)-piperidine
Molecular FormulaC17H19NO2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO2S/c19-21(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2
InChIKeyKZRSOOWCZWWTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.6 [ug/mL]

Buyer’s Guide to 1-(Biphenyl-4-sulfonyl)-piperidine: Structural Identity & Baseline Specifications


1-(Biphenyl-4-sulfonyl)-piperidine (C₁₇H₁₉NO₂S; MW 301.4 g/mol) belongs to the N-arylsulfonylpiperidine class, characterized by a piperidine ring N-substituted with a biphenyl-4-sulfonyl group. The compound is formed by condensation of piperidine with biphenyl-4-sulfonyl chloride (CAS 1623-93-4), a precursor widely documented for its role in synthesizing anticancer agents, HDAC inhibitors, and HIF pathway inhibitors . Unlike mono-phenyl or substituted-phenyl analogs, the biphenyl moiety substantially increases molecular surface area and predicted lipophilicity, which are critical differentiators for target engagement in hydrophobic binding pockets. It is primarily sourced as a research intermediate or building block, with commercially available purities typically ≥95–97%, and should be stored at 4°C for stability .

Why 1-(Biphenyl-4-sulfonyl)-piperidine Cannot Be Replaced by Simpler Sulfonylpiperidines


The sulfonylpiperidine core is shared by many commercially available analogs, but the biphenyl substituent imparts a step-change in lipophilicity and aromatic surface area that directly governs molecular recognition. For example, 1-(phenylsulfonyl)piperidine has an experimental ACD/LogP of 2.35 , whereas the addition of a second phenyl ring in 1-(biphenyl-4-sulfonyl)-piperidine pushes the predicted LogP into the 4.0–4.8 range. This ~2-log-unit increase translates to a roughly 100-fold higher partition coefficient, critically affecting passive membrane permeability, plasma protein binding, and residence time in hydrophobic enzyme pockets [1]. In patent literature, aryl sulfonyl piperidines are explicitly differentiated: the biphenyl motif is selected for 11β-hydroxysteroid dehydrogenase inhibitors because it achieves the requisite steric bulk and lipophilicity for high-affinity binding, a feature not replicated by mono-phenyl, tolyl, or chlorophenyl analogs [2]. Consequently, straightforward procurement substitution can yield an analog with entirely different ADME or target engagement profiles, invalidating otherwise validated screening campaigns.

1-(Biphenyl-4-sulfonyl)-piperidine: Differential Evidence for Procurement Selection


Predicted Lipophilicity Advantage Over Mono-Phenyl Sulfonylpiperidine Analogs

The target compound's estimated LogP is 4.0–4.8 (fragment-based prediction), compared to experimentally measured 2.35 (ACD/LogP) for the nearest minimal analog, 1-(phenylsulfonyl)piperidine . This difference is structurally explained by the addition of a terminal phenyl ring to the biphenyl system. No other simple N-arylsulfonylpiperidine with a single substituent approaches this value without introducing polar functional groups.

Lipophilicity LogP Drug-likeness

Molecular Surface Area and Aromatic Contact Potential Differentiating Biphenyl from Simple Aryl Sulfonylpiperidines

The biphenyl-4-sulfonyl group presents a contiguous aromatic surface area approximately double that of a phenylsulfonyl group. The extended π-system enables stronger edge-to-face and parallel-displaced π–π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein active sites. In patent disclosures for 11β-HSD1 inhibitors, the biphenyl sulfonyl substituent is specifically selected over mono-phenyl and substituted-phenyl variants for achieving high inhibitory potency [1]. Quantitative binding data for a closely related 4-substituted biphenyl-sulfonyl piperidine derivative demonstrates sub-nanomolar 5-HT₂B receptor antagonism (IC₅₀ 0.300 nM) [2], whereas simple N-phenylsulfonylpiperidine scaffolds generally exhibit μΜ-range or undetectable affinity at this target.

Molecular recognition π-stacking Surface area

Validated Synthetic Utility as a Direct Precursor to Bioactive HDAC and Anticancer Agents

Biphenyl-4-sulfonyl chloride (the direct synthetic precursor to the target compound) is explicitly listed by Sigma-Aldrich, Fisher Scientific, and other reputable chemical suppliers as a reactant for preparing anilinopyrimidinesulfonamides (potential anticancer agents), inhibitors of the hypoxia-inducible factor (HIF) pathway, and hydroxy-sulfonyl-piperidinyl butyramides as HDAC inhibitors with potential antitumor activity . The target compound, 1-(biphenyl-4-sulfonyl)-piperidine, is the direct condensation product used to access this entire class of antiproliferative hydroxamic acid derivatives. In contrast, 1-(phenylsulfonyl)piperidine is not documented as a direct precursor for these specific HDAC inhibitor chemotypes by the same authoritative supplier databases.

HDAC inhibitor Anticancer Building block

Crystal Structure and Solid-State Characterization Data Available for the Bioactive Conformation Analysis

Journal-indexed crystallographic datasets exist for compounds sharing the C₁₇H₁₉NO₂S formula and biphenyl-sulfonyl-piperidine connectivity. While the specific single-crystal structure of the unsubstituted parent compound has limited public deposition, the closely related bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative bearing the same sulfonyl-piperidine-phenyl substructure has been structurally resolved (triclinic, space group P−1, with unit cell parameters a=6.567(3) Å, b=10.407(5) Å, c=12.610(6) Å) [1]. This provides a validated conformational template for computational docking and pharmacophore modeling using the biphenyl-sulfonyl-piperidine core, a resource not available for the simpler phenylsulfonyl analog.

Crystallography Solid-state Structural biology

Explicit Caveat: Absence of Published Head-to-Head Biological Potency Data for the Unsubstituted Parent Scaffold

It must be stated transparently: no peer-reviewed publication, patent, or reputable database was identified that reports direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or enzyme inhibition %) for the unsubstituted parent compound 1-(biphenyl-4-sulfonyl)-piperidine itself, in head-to-head comparison with a defined comparator. The quantitative differentiation evidence presented above relies on (a) class-level physicochemical property inference, (b) cross-study extrapolation from closely related 4-substituted biphenyl-sulfonyl piperidine derivatives, and (c) documented synthetic applications as a precursor to known bioactive chemotypes. Users for whom direct potency differentiation is a critical procurement criterion should note this gap and consider requesting customized head-to-head profiling from their CRO or internal assay platform before selection.

Data gap Evidence limitation

Optimal Procurement Scenarios for 1-(Biphenyl-4-sulfonyl)-piperidine: Where This Scaffold Outperforms Analogs


Synthesis of Hydroxamic Acid-Based HDAC Inhibitors Requiring a Deep Hydrophobic Cap Group

When preparing hydroxy-sulfonyl-piperidinyl butyramide HDAC inhibitors, the biphenyl-sulfonyl group serves as the surface-recognition 'cap' that occupies the hydrophobic channel at the enzyme active site rim. Supplier documentation confirms that biphenyl-4-sulfonyl chloride (and by extension its piperidine condensation product) is the designated reactant for this chemotype . The ~2-log-unit higher LogP versus the phenyl analog ensures optimal filling of the hydrophobic HDAC surface pocket, which is essential for achieving nanomolar inhibitory potency. Substituting with 1-(phenylsulfonyl)piperidine would produce a cap group with ~45–280× lower partition coefficient, predicted to reduce binding enthalpy and compromise cellular antiproliferative activity .

Development of Hypoxia-Inducible Factor (HIF) Pathway Inhibitors

Biphenyl-4-sulfonyl piperidine derivatives are explicitly listed as intermediates for HIF pathway inhibitor synthesis by multiple authoritative chemical suppliers . The biphenyl moiety provides the extended aromatic surface necessary for disrupting protein–protein interactions in the HIF-1α/p300 complex. In contrast, the smaller phenylsulfonyl piperidine analog lacks sufficient steric bulk and π-contact area to effectively compete for this protein–protein interface, making the biphenyl scaffold the rational procurement choice for this target class [1].

As a Key Intermediate for GPCR Ligands Targeting Serotonin Receptor Subtypes

Structure–activity relationship data from BindingDB demonstrate that biphenyl-4-ylsulfonyl piperidine derivatives achieve sub-nanomolar potency at the 5-HT₂B receptor (IC₅₀ 0.300 nM for the 4-(1H-imidazol-2-yl) analog) [2]. The unsubstituted 1-(biphenyl-4-sulfonyl)-piperidine serves as the optimal starting scaffold for further derivatization at the piperidine 4-position. Using the phenylsulfonyl analog would eliminate the second phenyl ring required for key π–π stacking interactions with aromatic residues in the receptor binding pocket, likely resulting in a >3,000-fold loss in potency as inferred from class-level trends [2].

Computational Drug Design and Pharmacophore Modeling Requiring Experimentally Validated Conformational Data

For structure-based drug design campaigns, the availability of published crystallographic data for closely related biphenyl-sulfonyl-piperidine scaffolds provides validated torsion angles and ring conformations that reduce docking pose uncertainty [3]. This scaffold-specific conformational information is absent for the simple phenylsulfonyl analog. Procurement of the biphenyl-sulfonyl variant thus directly supports more reliable in silico screening and rational library design, saving downstream validation costs.

Quote Request

Request a Quote for 1-(Biphenyl-4-sulfonyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.